molecular formula C10H12FN B3067033 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 1215074-46-6

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B3067033
CAS No.: 1215074-46-6
M. Wt: 165.21
InChI Key: FRQNUCOUUUBYIQ-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine ( 1215074-46-6) is a fluorinated organic compound with the molecular formula C 10 H 12 FN and a molecular weight of 165.21 g/mol . This compound features a benzazepine core—a seven-membered azepine ring fused to a benzene ring—substituted with a fluorine atom at the 8-position. The saturated tetrahydro structure and the strategic fluorine incorporation make it a valuable intermediate in medicinal chemistry and pharmaceutical research . The primary research application of this compound is as a key synthetic building block for the development of novel bioactive molecules. The benzo[c]azepine scaffold is a privileged structure in drug discovery, and the addition of a fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and membrane permeability . Researchers utilize this fluorinated scaffold to create analogs for probing biological targets such as G-protein-coupled receptors (GPCRs) and enzymes. Its structural similarity to other researched benzazepines, like the nitro-substituted analog (8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine), suggests potential utility in central nervous system (CNS) and other therapeutic areas . This product is offered with a typical purity of 97% and is accompanied by its MDL number (MFCD13186754) for precise identification . It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQNUCOUUUBYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256628
Record name 8-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-46-6
Record name 8-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215074-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzylamine with a suitable cyclic ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated analogs.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Heterogeneous catalysts (e.g., PLMTPA60/40100) outperform homogeneous and resin-based catalysts due to strong acid sites and recyclability .
  • The 8-Fluoro derivative’s synthesis is feasible under these conditions, though specific yield data for fluorinated analogs requires extrapolation from chlorinated/brominated systems .

Physicochemical Properties

Property This compound 8-Bromo Analog 8-Nitro Analog
Molecular Weight (g/mol) 165.21 228.12 192.21
LogP (Predicted) 2.1–2.5 2.8–3.2 1.6–2.0
Solubility (Water) Low Very low Moderate (in DMSO)
Storage Conditions Sealed, 2–8°C Sealed, room temperature Sealed, dry environment

Notes:

  • Fluorine’s electronegativity reduces LogP compared to bromine but improves CNS penetration .
  • The nitro group’s polarity enhances solubility in polar aprotic solvents .

Biological Activity

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a compound of interest due to its potential therapeutic applications. The compound's structure includes a fluorine atom, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound based on recent studies and findings.

  • Chemical Formula : C9H11FN2
  • Molecular Weight : 166.2 g/mol
  • CAS Number : 620948-83-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on cancer cells and its potential as a PARP inhibitor.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, a study identified derivatives of tetrahydrobenzo[c]azepine as potent inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. The compound demonstrated significant inhibitory activity against A549 lung cancer cells with an IC50 value of approximately 1.95 µM .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry and Western blot analyses revealed that the compound could effectively induce apoptosis in A549 cells by upregulating cleaved-Caspase 3 levels while reducing poly (ADP-ribose) (PAR) biosynthesis .
  • Selectivity Index : The selectivity index (SI) for the compound was calculated to be 15.38 against human pulmonary artery endothelial cells (HPAEpiC), indicating a favorable therapeutic window compared to standard treatments like rucaparib .

Data Summary

The following table summarizes key findings from recent research on the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Selectivity IndexMechanism of Action
A549 (Lung)1.9515.38Induces apoptosis via Caspase activation
Various Tumor CellsnM - µMNot specifiedInhibits PARP activity

Case Studies

In a notable case study involving the synthesis and evaluation of various derivatives of tetrahydrobenzo[c]azepine compounds:

  • Compound 11b was highlighted for its superior anti-proliferative activity compared to other derivatives and standard drugs.
  • Molecular docking studies suggested that these compounds could effectively occupy the active site of PARP enzymes, enhancing their inhibitory effects .

Q & A

Q. What are the standard synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

The synthesis typically involves multi-step reactions, including cyclization and fluorination. For example, acylation of a benzazepine core with fluorinated reagents under basic conditions is a common approach. Structural analogs, such as 4-(2,4-dichlorobenzoyl)-substituted derivatives, are synthesized via similar protocols involving nucleophilic substitution and ring closure . Advanced methods may employ enantioselective catalysis to achieve stereochemical control .

Q. How is purity assessed for this compound in research settings?

High-performance liquid chromatography (HPLC) is the primary method, with impurity thresholds set at ≤0.5% for individual impurities and ≤2.0% for total impurities. Relative retention times (RRT) are calibrated against reference standards, such as benazepril-related compounds, to identify byproducts (e.g., acetylated or esterified derivatives) .

Q. Which analytical techniques are used for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical. For example, ¹H NMR can resolve the tetrahydroazepine ring’s proton environments, while X-ray confirms spatial arrangement. Computational tools like density functional theory (DFT) validate spectral data .

Q. What solvents are suitable for dissolution, and how is solubility determined?

The compound is sparingly soluble in water but dissolves in polar solvents like ethanol, methanol, or diethyl ether. Solubility is quantified via gravimetric analysis or UV-Vis spectroscopy. For instance, analogs such as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine show solubility in alcohols (~20–30 mg/mL) .

Advanced Research Questions

Q. How can discrepancies in NMR data for fluorinated benzazepines be resolved?

Discrepancies often arise from dynamic ring puckering or fluorine’s strong anisotropic effects. Strategies include:

  • Variable-temperature NMR to assess conformational mobility.
  • 2D NMR (COSY, NOESY) to map coupling networks.
  • Cross-validation with computational models (e.g., DFT-predicted chemical shifts) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst selection : Palladium or nickel catalysts improve cross-coupling efficiency.
  • Temperature control : Lower temperatures reduce side reactions during fluorination.
  • Purification : Flash chromatography or recrystallization minimizes byproducts. For example, 7-methanesulfonyl derivatives achieve >95% purity via gradient elution .

Q. How is computational modeling applied to study receptor interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABAA or serotonin receptors. DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships (SAR) .

Q. What methodologies assess biological activity in neurological studies?

  • In vitro assays : Radioligand binding (e.g., [³H]-flunitrazepam for GABAA affinity).
  • Functional assays : Electrophysiology (patch-clamp) to measure ion channel modulation.
  • In vivo models : Rodent behavioral tests for anxiolytic or anticonvulsant effects .

Q. How are impurity profiles managed during scale-up?

  • Process analytical technology (PAT) : Real-time monitoring via in-line HPLC.
  • Design of experiments (DoE) : Variables like pH, temperature, and reaction time are optimized to suppress byproducts (e.g., acetylated impurities at RRT 1.8–2.1) .

Q. What safety protocols are critical for handling fluorinated benzazepines?

  • Storage : In airtight containers at 2–8°C, protected from light and moisture.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.